5,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one
Overview
Description
5,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one: is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are used in various pharmaceutical applications. The structure of this compound consists of a fused benzene and imidazole ring with two methyl groups at positions 5 and 6.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex heterocyclic compounds.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as an antimicrobial agent.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
- Used as a pharmacophore in the design of new drugs.
Industry:
- Utilized in the production of dyes and pigments.
- Applied in the development of new materials with specific properties.
Biochemical Analysis
Biochemical Properties
5,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one plays a crucial role in several biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. One of the key interactions is with nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase, an enzyme involved in the synthesis of alpha-Ribazole, a precursor in riboflavin metabolism . This interaction is essential for the conversion of riboflavin to its active form, which is vital for numerous cellular processes.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of casein kinase 2, an enzyme that plays a pivotal role in cell signaling and regulation . By inhibiting this enzyme, this compound can alter the phosphorylation status of various substrates, leading to changes in gene expression and cellular responses.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and proteins, altering their activity. For example, its interaction with nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase is critical for the synthesis of alpha-Ribazole . This binding interaction facilitates the conversion of riboflavin to its active form, which is necessary for various cellular processes.
Additionally, this compound can inhibit or activate enzymes, leading to changes in gene expression and cellular responses. Its inhibition of casein kinase 2 is a prime example of how the compound can modulate cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity can diminish over extended periods .
Long-term exposure to the compound in in vitro and in vivo studies has revealed potential changes in cellular function. For instance, prolonged inhibition of casein kinase 2 can lead to sustained alterations in gene expression and cellular responses . These temporal effects highlight the importance of considering the duration of exposure when studying the compound’s biochemical properties.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can modulate enzyme activity and cellular responses without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, such as disruption of cellular metabolism and induction of apoptosis .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly in riboflavin metabolism. It serves as an intermediate in the synthesis of alpha-Ribazole, a crucial component in the conversion of riboflavin to its active form . This process involves the enzyme nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase, which facilitates the transfer of a phosphoribosyl group to this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in certain cellular compartments . For instance, the compound can be transported into the nucleus, where it may exert its effects on gene expression and cellular signaling.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is known to localize in various cellular compartments, including the nucleus and cytoplasm . This localization is often directed by specific targeting signals or post-translational modifications that guide the compound to its site of action.
Preparation Methods
Synthetic Routes and Reaction Conditions:
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Condensation Reaction:
Starting Materials: o-Phenylenediamine and acetic acid.
Reaction Conditions: The reaction is typically carried out under reflux conditions in the presence of a dehydrating agent such as polyphosphoric acid.
Procedure: o-Phenylenediamine is reacted with acetic acid to form the benzimidazole ring, followed by methylation at positions 5 and 6 using methyl iodide in the presence of a base like sodium hydroxide.
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Cyclization Reaction:
Starting Materials: 4,5-Dimethyl-o-phenylenediamine and formic acid.
Reaction Conditions: The reaction is conducted under reflux conditions.
Procedure: 4,5-Dimethyl-o-phenylenediamine undergoes cyclization with formic acid to form the desired benzimidazole derivative.
Industrial Production Methods:
Industrial production methods for 5,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one typically involve large-scale synthesis using the above-mentioned synthetic routes. The reactions are optimized for yield and purity, and the product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
Reagents: Potassium permanganate or hydrogen peroxide.
Conditions: The reaction is carried out in an acidic or basic medium.
Products: Oxidation of the methyl groups can lead to the formation of carboxylic acids.
-
Reduction:
Reagents: Sodium borohydride or lithium aluminum hydride.
Conditions: The reaction is performed in an inert atmosphere.
Products: Reduction of the imidazole ring can lead to the formation of dihydro derivatives.
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Substitution:
Reagents: Halogenating agents such as bromine or chlorine.
Conditions: The reaction is conducted in the presence of a catalyst.
Products: Halogenation at the methyl groups or the aromatic ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogenating Agents: Bromine, chlorine.
Catalysts: Lewis acids, transition metal catalysts.
Mechanism of Action
The mechanism of action of 5,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved in its mechanism of action depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
- 5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one
- 5,6-Dimethoxy-1H-benzo[d]imidazol-2(3H)-one
- 5,6-Dimethyl-1H-benzo[d]imidazol-2-thiol
Comparison:
- 5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one: The presence of chlorine atoms at positions 5 and 6 can significantly alter the compound’s reactivity and biological activity compared to the dimethyl derivative.
- 5,6-Dimethoxy-1H-benzo[d]imidazol-2(3H)-one: The methoxy groups can influence the compound’s solubility and electronic properties, making it distinct from the dimethyl derivative.
- 5,6-Dimethyl-1H-benzo[d]imidazol-2-thiol: The thiol group introduces different chemical reactivity, particularly in redox reactions, compared to the ketone group in 5,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties. Its methyl groups at positions 5 and 6 provide distinct steric and electronic effects, influencing its reactivity and interactions with other molecules.
Properties
IUPAC Name |
5,6-dimethyl-1,3-dihydrobenzimidazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-5-3-7-8(4-6(5)2)11-9(12)10-7/h3-4H,1-2H3,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORWJLFLEIZBRBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10174226 | |
Record name | 1,3-Dihydro-5,6-dimethyl-2H-benzimidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10174226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2033-30-9 | |
Record name | 1,3-Dihydro-5,6-dimethyl-2H-benzimidazol-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2033-30-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dihydro-5,6-dimethyl-2H-benzimidazol-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002033309 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2033-30-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163165 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Dihydro-5,6-dimethyl-2H-benzimidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10174226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-dihydro-5,6-dimethyl-2H-benzimidazol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.359 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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